2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. The compound features a 3-pentyl substituent at position 3 and a 3,4-dimethylbenzylsulfanyl group at position 2. Thienopyrimidinones are renowned for their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c1-4-5-6-10-22-19(23)18-17(9-11-24-18)21-20(22)25-13-16-8-7-14(2)15(3)12-16/h7-9,11-12H,4-6,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFFTIUITPJLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 341.46 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study focusing on various thienopyrimidines demonstrated their ability to inhibit cancer cell proliferation through multiple mechanisms, including:
- Inhibition of Kinases : Thienopyrimidines often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thienopyrimidine derivatives. Preliminary studies suggest that the compound may exhibit:
- Bactericidal Effects : Against various strains of bacteria, demonstrating potential for development as an antibiotic.
- Antifungal Activity : Some derivatives have shown efficacy against fungal pathogens.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Activity Assessment :
Comparative Biological Activity Table
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| 2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno... | 5 µM (breast cancer) | 32 µg/mL (Staphylococcus aureus) |
| Thienopyrimidine A | 10 µM | 16 µg/mL (Candida albicans) |
| Thienopyrimidine B | 7 µM | 64 µg/mL (E. coli) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one with structurally related thienopyrimidinone derivatives, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Inferred activity based on structural similarity to cyclophilin inhibitors in .
Substituent Effects on Physicochemical Properties
Position 2 Modifications :
- The 3,4-dimethylbenzylsulfanyl group in the target compound likely enhances lipophilicity compared to smaller substituents like methoxybenzyl (e.g., compound 13, ). This could improve membrane permeability but reduce aqueous solubility.
- Halogenated substituents (e.g., 3,4-dichlorophenylmethylsulfanyl in ) may increase metabolic stability but introduce steric hindrance.
Melting Points :
- Hydroxyl groups (e.g., 3,4-dihydroxyphenyl in compound 17) correlate with higher melting points due to hydrogen bonding, as seen in compound 3b (303–304°C, ). The target compound’s lack of polar groups suggests a lower melting point.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
